(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
Description
“(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid” (CAS: 203866-15-3) is a fluorinated piperidine derivative with the molecular formula C₁₀H₁₅F₂NO₄ and a molecular weight of 251.23 g/mol . It features a six-membered piperidine ring substituted with two fluorine atoms at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The carboxylic acid moiety at the 2-position and the stereochemical (S)-configuration make it a versatile chiral building block in asymmetric synthesis, medicinal chemistry, and peptide/protein research .
Key applications include:
- Asymmetric catalysis: Fluorination enhances steric and electronic effects, influencing reaction selectivity.
- Drug discovery: The Boc group facilitates temporary amine protection during synthesis, while fluorine improves metabolic stability .
- Conformational studies: The rigid piperidine scaffold stabilizes specific molecular geometries.
Properties
IUPAC Name |
(2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYLYGCFFXJNQM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C[C@H]1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-2-carboxylic Acid Derivatives
Piperidine-2-carboxylic acid serves as a foundational scaffold. Fluorination at the 4-position is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under inert conditions. Boc protection of the nitrogen is performed early to prevent side reactions during subsequent steps.
Chiral Building Blocks
Enantioselective synthesis often employs (S)-proline or other chiral auxiliaries. For example, (S)-N-Boc-piperidine-2-carboxylic acid is resolved via diastereomeric salt formation with chiral amines like (1R,2S)-ephedrine.
Synthetic Routes and Reaction Conditions
Direct Fluorination of Boc-Protected Piperidine
A common approach involves fluorinating Boc-protected piperidine-2-carboxylic acid derivatives:
Step 1: Boc Protection
Piperidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in THF or DCM at 0–25°C.
Step 2: Fluorination
The 4-position is fluorinated using DAST (2 equiv.) in DCM at −78°C to 0°C, yielding 4,4-difluoro-Boc-piperidine-2-carboxylic acid.
Step 3: Chiral Resolution
Racemic mixtures are resolved via chromatography on chiral stationary phases (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution.
Continuous Flow Carboxylation
A scalable method reported by Kestemont et al. (2022) utilizes continuous flow chemistry for carboxylation:
-
Deprotonation :
N-Boc-4,4-difluoropiperidine is treated with s-BuLi (2.5 equiv.) in THF at −78°C under continuous flow conditions. -
CO₂ Trapping :
The lithiated intermediate is reacted with gaseous CO₂ at −40°C, yielding the carboxylic acid after aqueous workup. -
Enantiomeric Enrichment :
The racemic product is resolved using (S)-1-phenylethylamine, achieving >99% ee for the (S)-enantiomer.
Advantages :
Enantioselective Synthesis Strategies
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of β-keto esters to generate the (S)-configured piperidine backbone. For example:
Conditions : 50 bar H₂, 60°C, 24 h.
Yield : 85–90% with 95% ee.
Enzymatic Resolution
Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze racemic esters, enriching the (S)-enantiomer. For instance:
Conditions : pH 7.0 buffer, 37°C, 48 h.
ee : >98% for (S)-acid.
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
s-BuLi/CO₂ : Optimal for carboxylation with 3.0 equiv. of CO₂ and 2.5 equiv. of s-BuLi.
-
Ru-BINAP : 0.5 mol% catalyst loading achieves maximum enantioselectivity.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.70–3.85 (m, 2H, H-6), 4.25–4.40 (m, 1H, H-2), 5.10 (br s, 1H, NH).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Continuous Flow | 75 | >99 | High | Moderate |
| Asymmetric Hydrogenation | 85 | 95 | Medium | High |
| Enzymatic Resolution | 40 | 98 | Low | Low |
Key Observations :
-
Continuous flow synthesis balances yield and scalability but requires specialized equipment.
-
Asymmetric hydrogenation offers high ee but involves expensive catalysts.
Challenges and Optimization Opportunities
Fluorination Side Reactions
Over-fluorination or ring-opening can occur with excess DAST. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Boc removal is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc removal yields the free amine, which can be further derivatized.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₇F₂NO₄
- Molecular Weight : 265.26 g/mol
- CAS Number : 661458-34-0
- Appearance : Off-white solid with a purity of ≥97% .
Pharmaceutical Applications
- Drug Development :
- Prodrug Formulations :
- Synthesis of Peptides and Amino Acids :
Example 1: Synthesis of Fluorinated Amino Acids
Researchers have successfully synthesized fluorinated derivatives of amino acids using this compound as a precursor. These derivatives exhibited enhanced activity against specific enzymes involved in metabolic pathways, showcasing the compound's potential in metabolic disease treatments .
Example 2: Neuropharmacological Studies
In a study focused on neuropharmacology, derivatives synthesized from this compound demonstrated significant binding affinity to neurotransmitter receptors. This suggests its potential role in developing new treatments for conditions like depression and anxiety disorders .
Table: Comparison of Applications
| Application Type | Description | Example Use Case |
|---|---|---|
| Drug Development | Used as a building block for synthesizing APIs targeting neurological disorders | Synthesis of novel antidepressants |
| Prodrug Formulations | Enhances solubility and bioavailability of drugs | Development of improved formulations |
| Synthesis of Peptides/Amino Acids | Key precursor for creating fluorinated amino acids and peptides | Peptide-based therapeutics |
| Neuropharmacological Research | Investigated for binding affinity to neurotransmitter receptors | Potential treatments for anxiety and depression |
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The fluorine atoms enhance the compound’s stability and reactivity by influencing electronic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Comparative Analysis of Key Compounds
Key Comparison Points
Ring Size and Substituent Effects
- Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound offers lower ring strain compared to the five-membered pyrrolidine analog (CAS: 96314-29-3). This increases conformational flexibility, which is critical for binding interactions in drug design .
- Fluorine vs. Phenyl Substitutents : The 4,4-difluoro substitution in the target compound introduces strong electronegativity and lipophilicity, enhancing metabolic stability. In contrast, the phenyl group in the pyrrolidine analog increases steric bulk and aromatic interactions, favoring applications in ligand-receptor studies .
Functional Group Variations
Physicochemical and Commercial Considerations
- Purity and Pricing : The target compound is sold at >97% purity, with 1g priced at €1,038.00, reflecting its high demand in research .
- Regulatory Status : Compounds like 2-[1-(Boc)-4-piperidyl]acetic acid are classified under specific tariff codes (e.g., MFN 9906.29.04), indicating regulatory distinctions in commercial trade .
Research Findings and Implications
- Chiral Recognition : The (S)-configuration in the target compound is critical for enantioselective reactions. Studies on enantiomorph-polarity parameters (e.g., Rogers’ η) suggest that improper handling of chiral centers can lead to false polarity indications, emphasizing the need for precise stereochemical analysis .
- Fluorine Impact: Fluorination at the 4-position reduces basicity of the piperidine nitrogen, altering pH-dependent solubility and reactivity compared to non-fluorinated analogs .
Biological Activity
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 265.25 g/mol
- CAS Number : 661458-34-0
The compound features a piperidine ring with two fluorine substituents and a carboxylic acid group, which contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial effects of various piperidine derivatives. While specific data on this compound is limited, related compounds exhibit notable activity against resistant strains of bacteria. For instance, some derivatives have shown minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .
Anticancer Properties
Piperidine derivatives are increasingly recognized for their anticancer potential. Research indicates that modifications to the piperidine structure can enhance selectivity and potency against cancer cell lines. For example, compounds with similar structures have demonstrated IC values in the nanomolar range against various cancer types, including triple-negative breast cancer (TNBC) .
Table 1: Summary of Biological Activities of Related Piperidine Compounds
| Compound Name | MIC (μg/mL) | IC (μM) | Activity Type |
|---|---|---|---|
| (S)-1-(tert-butoxycarbonyl)-4-fluoropiperidine | 4–8 | Not reported | Antimicrobial |
| 1-(tert-butoxycarbonyl)-3-fluoropiperidine | 0.5–1.0 | 0.126 | Anticancer |
| 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine | Not reported | Not reported | Potentially similar activity |
The biological activity of piperidine derivatives often involves interaction with specific biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which may improve the compound's bioavailability and efficacy.
Case Studies
- Antimicrobial Efficacy : A study reported that certain piperidine derivatives inhibited the growth of Mycobacterium tuberculosis with MIC values as low as 0.5 μg/mL, indicating strong potential for developing new anti-tuberculosis agents .
- Cancer Cell Proliferation : In vivo studies demonstrated that piperidine derivatives could significantly inhibit tumor growth in mouse models of TNBC, showcasing their potential as novel anticancer therapeutics .
- Toxicological Profile : Toxicity assessments in animal models indicated that related compounds did not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving fluorination and Boc protection. For example, fluorination of a piperidine precursor using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions, followed by Boc protection via tert-butyl dicarbonate in the presence of a base like DMAP (4-dimethylaminopyridine).
- Validation : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS. Chiral purity can be confirmed using chiral stationary phase chromatography (e.g., Chiralpak IA) to resolve the (S)-enantiomer from potential racemization byproducts .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) in a desiccator to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict shelf life. Handling requires PPE (nitrile gloves, lab coat) and fume hood use due to acute oral toxicity (H302) and respiratory irritation (H335) risks .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : NMR confirms the presence and equivalence of difluorine atoms (δ –120 to –130 ppm). NMR identifies the Boc group (δ 1.4 ppm, singlet) and carboxylic proton (δ 12–13 ppm, broad).
- FT-IR : Peaks at ~1700 cm (C=O stretch, Boc group) and ~1750 cm (carboxylic acid C=O).
- X-ray crystallography : SHELXL software resolves stereochemistry and crystal packing; data collection at synchrotron facilities improves resolution .
Advanced Research Questions
Q. How does the stereochemistry at the 2-position influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The (S)-configuration directs spatial orientation during carbodiimide-mediated couplings (e.g., EDC/HOBt). Computational modeling (DFT at B3LYP/6-31G* level) predicts steric hindrance from the Boc group, which slows acylation rates compared to non-Boc analogs. Kinetic studies (monitored by NMR) reveal a 20–30% reduction in coupling efficiency with bulky amines .
Q. What role do the 4,4-difluoro substituents play in modulating the compound’s conformational flexibility?
- Methodological Answer : The difluoro groups restrict piperidine ring puckering via the gauche effect, as shown by variable-temperature NMR (VT-NMR) in DMSO-d. This rigidity enhances binding selectivity in enzyme inhibition assays (e.g., prolyl oligopeptidase). MD simulations (AMBER force field) correlate reduced entropy loss (ΔS = –15 kcal/mol) with higher target affinity .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and pH. A systematic study using a shake-flask method (25°C) in buffers (pH 1–10) and organic solvents (DMSO, THF) reveals:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 (pH 7) |
| THF | 12–15 |
| Adjusting pH to 3–4 (carboxylic acid protonation) improves aqueous solubility to 2–3 mg/mL. Use dynamic light scattering (DLS) to detect aggregation . |
Q. What strategies mitigate racemization during Boc deprotection?
- Methodological Answer : Acidic deprotection (TFA/DCM) at 0°C minimizes racemization. Monitor enantiomeric excess (EE) via chiral HPLC before/after deprotection. Adding scavengers (triisopropylsilane) reduces carbocation intermediates that promote racemization. For sensitive applications, use enzymatic methods (e.g., lipase-catalyzed hydrolysis) to retain >99% EE .
Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
